![molecular formula C19H20F2N2O3S B2498903 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1027840-24-9](/img/structure/B2498903.png)
2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a sulfonamide group, and difluorobenzene moiety.
Vorbereitungsmethoden
The synthesis of 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the sulfonamide group, and the attachment of the difluorobenzene moiety. Common synthetic routes may involve:
Formation of Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonamide Group: This step often involves the reaction of the tetrahydroquinoline intermediate with sulfonyl chlorides under basic conditions.
Attachment of Difluorobenzene Moiety: This can be done through nucleophilic aromatic substitution reactions using difluorobenzene derivatives.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The difluorobenzene moiety can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Modulation
Recent studies have highlighted the role of this compound as a selective agonist for orexin receptors, particularly orexin receptor 2 (OX2R). It has shown promise in treating hypersomnia disorders such as narcolepsy. In preclinical models, it demonstrated significant improvements in wakefulness and reduced cataplexy-like episodes compared to existing treatments like modafinil .
Antitumor Activity
Sulfonamides have been recognized for their anticancer properties. Research indicates that derivatives similar to 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide exhibit broad-spectrum antitumor activity. They act as inhibitors of key enzymes involved in tumor proliferation and survival, making them candidates for further development in cancer therapy .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes such as acetylcholinesterase and α-glucosidase. These activities suggest its utility in managing conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM). By inhibiting these enzymes, the compound may help regulate neurotransmitter levels and glucose metabolism .
Case Study 1: Orexin Receptor Agonism
In a study evaluating the effects of TAK-861 (the active form of the compound), researchers found that it significantly improved wakefulness in animal models of narcolepsy. The study reported a half-maximal effective concentration (EC50) of 2.5 nM, indicating high potency compared to other treatments .
Case Study 2: Anticancer Efficacy
A series of sulfonamide derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant anti-proliferative effects against various cancer types. These findings support the continued exploration of this class of compounds in oncology .
Data Table: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may inhibit certain enzymes by mimicking the natural substrate, leading to the disruption of essential biological processes. The difluorobenzene moiety may enhance the compound’s binding affinity to its targets, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide include other sulfonamide derivatives and tetrahydroquinoline-based compounds. These compounds may share similar chemical properties and biological activities but differ in their specific structures and functionalities. The uniqueness of this compound lies in its combination of a tetrahydroquinoline core, a sulfonamide group, and a difluorobenzene moiety, which may confer distinct properties and applications.
Biologische Aktivität
2,4-Difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its role in various biological activities. The presence of fluorine atoms and the tetrahydroquinoline moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various sulfonamides against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound showed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | Activity (Zone of Inhibition in mm) |
---|---|---|
2,4-Difluoro Compound | Staphylococcus aureus | 15 |
2,4-Difluoro Compound | Escherichia coli | 12 |
Control (Gentamicin) | Staphylococcus aureus | 20 |
Control (Ampicillin) | Escherichia coli | 18 |
Cardiovascular Effects
Another study investigated the effects of benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. The findings suggested that sulfonamide derivatives could modulate cardiovascular parameters through calcium channel inhibition .
Compound | Dose (nM) | Perfusion Pressure Change (mmHg) |
---|---|---|
Control | - | 70 |
Benzene Sulfonamide | 0.001 | 65 |
Compound A | 0.001 | 60 |
Compound B | 0.001 | 62 |
The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts DNA replication in bacteria, leading to bacteriostatic effects . Moreover, the unique structural features of the compound may enhance its binding affinity to specific biological targets.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of a related sulfonamide in treating infections caused by resistant strains of bacteria. The compound demonstrated significant efficacy compared to standard treatments, with a notable reduction in infection rates among participants .
Case Study 2: Cardiovascular Impact
In a preclinical study involving animal models, administration of the compound resulted in reduced perfusion pressure and improved cardiac output. This suggests potential therapeutic applications for managing cardiovascular diseases .
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-12(2)19(24)23-9-3-4-13-5-7-15(11-17(13)23)22-27(25,26)18-8-6-14(20)10-16(18)21/h5-8,10-12,22H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHZTGVUBDSXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.